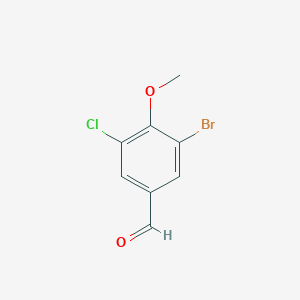

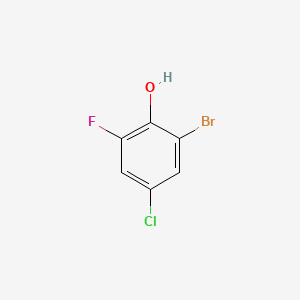

3-Bromo-5-chloro-4-methoxybenzaldehyde

Übersicht

Beschreibung

The compound 3-Bromo-5-chloro-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential applications in various fields such as the fragrance industry, agrochemicals, and pharmaceuticals. The presence of bromine, chlorine, and methoxy groups on the benzaldehyde core structure can significantly influence its chemical reactivity, physical properties, and potential for use in organic synthesis and material science.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through various methods, including halogenation of pre-existing aromatic compounds. For instance, the synthesis of related compounds like 3,5-dimethoxy-4-hydroxybenzaldehyde can be performed using copper [I]-catalyzed exchange of bromine by methoxide . Although the specific synthesis of 3-Bromo-5-chloro-4-methoxybenzaldehyde is not detailed in the provided papers, similar methodologies could potentially be applied, considering the reactivity of halogen substituents and the presence of a methoxy group.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of electron-withdrawing halogen atoms, which can influence the electron density distribution within the molecule. For example, in the case of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, X-ray analysis has been used to determine the orthorhombic crystal structure . The molecular structure of 3-Bromo-5-chloro-4-methoxybenzaldehyde would similarly be influenced by the halogen atoms and the methoxy group, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of halogenated benzaldehydes can lead to various chemical transformations. For instance, UV-induced conformational isomerization and photochemistry have been observed in 3-chloro-4-methoxybenzaldehyde, where UV-light can induce conversion between cis and trans conformers and lead to decarbonylation . The presence of bromine in 3-Bromo-5-chloro-4-methoxybenzaldehyde could further influence such photochemical reactions due to the heavy atom effect, which can enhance intersystem crossing and potentially lead to different photochemical pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are significantly affected by the substituents attached to the aromatic ring. For example, bromine substitution has been shown to decrease certain intermolecular contacts while increasing others, such as H···Br and Br···Br interactions, which can affect the crystalline arrangements and stability of the compounds . The electronic properties, such as HOMO and LUMO energies, and the chemical shifts observed in NMR analyses, provide insights into the stability and reactivity of these molecules . The presence of both bromine and chlorine in 3-Bromo-5-chloro-4-methoxybenzaldehyde would likely result in unique physical and chemical properties, including its spectroscopic characteristics, solubility, and potential for forming specific intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

A study by (Rijal, Haryadi, & Anwar, 2022) explored the synthesis of various benzaldehydes, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. The antioxidant activity was tested using the DPPH method, indicating potential uses in fields requiring antioxidant properties.

Halogenated Compound Production

Research by (Spinnler et al., 1994) demonstrated that the white-rot fungus Bjerkandera adusta produces various halogenated compounds, including 3-bromo-5-chloro-4-methoxybenzaldehyde. This indicates its potential application in biosynthesis and organic chemistry research.

Metabolism Study in Fungi

A study by (Beck, Lauritsen, Patrick, & Cooks, 2000) used membrane inlet mass spectrometry to analyze halogenated organic compounds produced by Bjerkandera adusta, including chloro-3-bromo-4-methoxybenzaldehyde. This research is significant in understanding fungal metabolism of halogenated compounds.

Crystallography and Molecular Structure

Research by (Hou, 2009) focused on the crystallographic study of a compound derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. The findings provide insights into the molecular structure and stability of such compounds, useful in materials science and molecular engineering.

Hydrazone Compounds

A study by (Wang, You, & Wang, 2011) explored the synthesis and characterization of hydrazone compounds derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. These findings contribute to the field of organic synthesis and compound characterization.

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDGICQPFOAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397503 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-chloro-4-methoxybenzaldehyde | |

CAS RN |

161565-36-2 | |

| Record name | 3-bromo-5-chloro-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)